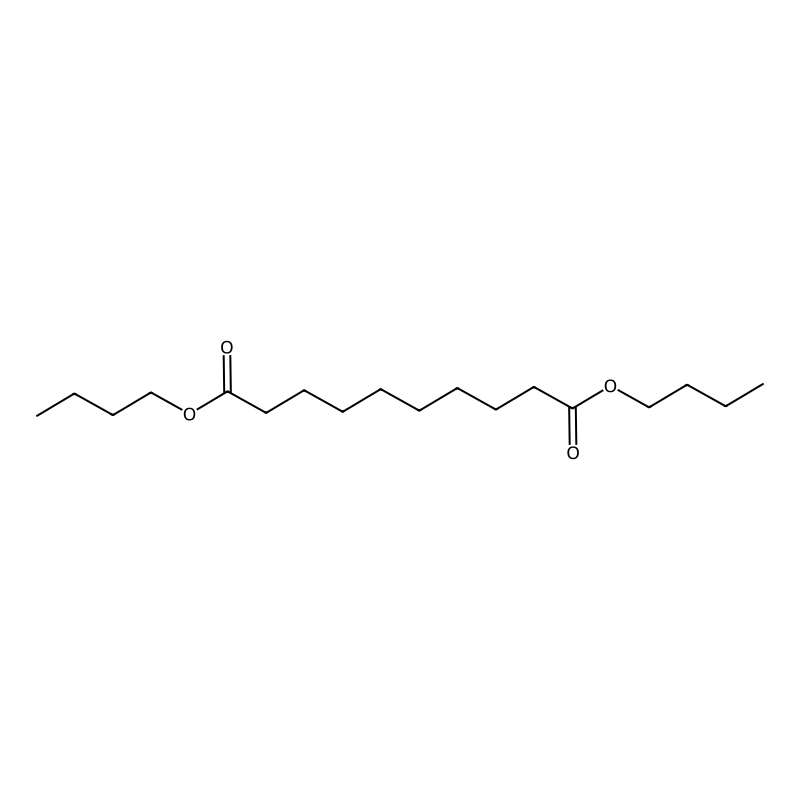

Dibutyl sebacate

C18H34O4

CH3(CH2)3O2C(CH2)8CO2(CH2)3CH3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C18H34O4

CH3(CH2)3O2C(CH2)8CO2(CH2)3CH3

Molecular Weight

InChI

InChI Key

SMILES

solubility

water solubility = 40 mg/l @ 20 °C

0.04 mg/mL at 20 °C

Solubility in water: none

insoluble in water; soluble in alcohol; miscible in oil

Synonyms

Canonical SMILES

Plasticizer in Plastics Production

Field: Material Science

Food Packaging Industry

Field: Food Science

Application: DBS is used in plastics that are used in the food packaging industry.

Method: It is incorporated into the plastic during the manufacturing process to improve its properties.

Results: The use of DBS in food packaging can help to maintain the quality and safety of the food product.

Medical Devices

Field: Medical Technology

Application: DBS is used in plastics that are used for medical devices.

Results: The use of DBS in medical devices can contribute to their performance and longevity.

Pharmaceutical Applications

Field: Pharmaceutical Science

Application: DBS is used as a plasticizer for film coating of tablets, beads, and granules.

Method: It is added during the coating process to improve the properties of the film.

Electronic Artificial Tongue Sensors

Field: Electronic Engineering

Method: It is incorporated into the sensor during its fabrication to enhance its performance.

Results: The use of DBS in these sensors can contribute to their accuracy and reliability.

Extraction of Pesticides

Field: Environmental Science

Application: DBS is used as a core in liquid-core capsules for the extraction of the pesticide, atrazine.

Method: It is incorporated into the capsule during its fabrication to enhance its performance.

Results: The use of DBS in these capsules can contribute to the efficiency of pesticide extraction.

Synthetic Rubbers

Application: DBS is used to make synthetic rubbers, especially nitrile rubber and neoprene

Method: DBS is added during the production process of these rubbers to enhance their properties

Results: The use of DBS in synthetic rubbers can contribute to their performance and longevity

Lubricant in Shaving Lotions

Field: Personal Care Products

Application: DBS is used as a lubricant in shaving lotions .

Method: It is added to the lotion during its formulation to reduce friction between the skin and the razor .

Results: The use of DBS in shaving lotions can contribute to a smoother and more comfortable shave .

Flavoring Additive in Food Products

Application: DBS is used as a flavoring additive in non-alcoholic beverages, ice cream, ices, candy, and baked goods .

Method: It is added during the food production process to enhance the flavor .

Results: The use of DBS in food products can contribute to their taste and overall quality .

Polymer Applications

Field: Polymer Science

Method: It is incorporated into the polymer during its fabrication to enhance its performance.

Results: The use of DBS in polymers can contribute to their accuracy and reliability.

Textile Manufacturing

Field: Textile Industry

Application: DBS is used in the manufacture of textiles.

Method: It is added during the textile production process to enhance the properties of the fabric.

Results: The use of DBS in textile manufacturing can contribute to the quality and durability of the textiles.

Metal Surface Treatment

Field: Metallurgy

Application: DBS is used in metal surface treatment products.

Method: It is applied to the metal surface during the treatment process to enhance its properties.

Desensitizer in Otto Fuel II

Field: Chemical Engineering

Application: DBS is used as a desensitizer in Otto fuel II, a torpedo monopropellant.

Method: It is incorporated into the fuel during its formulation to enhance its performance.

Results: The use of DBS in Otto fuel II can contribute to the safety and effectiveness of the fuel.

Washing and Cleaning Products

Field: Household Products

Application: DBS is used in washing and cleaning products.

Method: It is incorporated into the product during its formulation to enhance its cleaning properties.

Results: The use of DBS in washing and cleaning products can contribute to their effectiveness.

Leather Treatment Products

Field: Leather Industry

Application: DBS is used in leather treatment products.

Method: It is applied to the leather during the treatment process to enhance its properties.

Water Treatment Chemicals

Dibutyl sebacate is a chemical compound classified as a fatty acid ester, specifically the dibutyl ester of sebacic acid. Its molecular formula is , and it has a molecular weight of approximately 314.47 g/mol. This compound appears as a colorless to pale yellow oily liquid that is insoluble in water but miscible with organic solvents like toluene and acetone . It has a low acute toxicity profile and is generally regarded as safe for use in various applications, particularly in the cosmetic and pharmaceutical industries .

This reaction is facilitated by enzymes or acidic catalysts, making it significant for biodegradation processes . Additionally, dibutyl sebacate can participate in transesterification reactions with other alcohols to form different esters.

The synthesis of dibutyl sebacate typically involves the esterification of sebacic acid with n-butanol. This reaction is usually conducted under reflux conditions in the presence of an acid catalyst such as sulfuric acid. The general reaction can be represented as:

This method allows for the efficient production of dibutyl sebacate while generating water as a byproduct, which can be removed to drive the reaction toward product formation .

Dibutyl sebacate has diverse applications across various industries:

- Cosmetics: Used as a plasticizer and solvent in nail polishes, hair sprays, and gels to enhance flexibility and durability while providing conditioning effects .

- Pharmaceuticals: Acts as a plasticizer in drug formulations, improving the release profiles of active ingredients.

- Food Industry: Utilized as a flavoring agent due to its fruity aroma, contributing to food flavoring formulations .

- Industrial

Dibutyl sebacate shares similarities with several other compounds, particularly those within the category of fatty acid esters. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diethylhexyl sebacate | C22H42O4 | Higher molecular weight; commonly used as a plasticizer in PVC. |

| Butyl stearate | C18H36O2 | Used primarily as an emollient; more hydrophobic than dibutyl sebacate. |

| Triethyl citrate | C9H14O7 | Used as a plasticizer; more soluble in water than dibutyl sebacate. |

| Ethyl oleate | C18H34O2 | Serves similar functions but has different fatty acid structure. |

Dibutyl sebacate's unique attributes lie in its favorable safety profile combined with effective plasticizing properties, making it particularly valuable in cosmetic applications where flexibility and conditioning are desired .

Fischer Esterification: Reaction Mechanisms and Catalytic Systems

Fischer esterification represents the primary industrial route for dibutyl sebacate synthesis, involving the direct condensation of sebacic acid with n-butanol in the presence of acid catalysts [1] [2]. The reaction proceeds through a well-established mechanism where the carboxylic acid carbonyl oxygen undergoes protonation by the acid catalyst, rendering the carbonyl carbon more electrophilic and facilitating nucleophilic attack by the alcohol [2] [3]. The subsequent formation of a tetrahedral intermediate is followed by proton transfer and water elimination, ultimately yielding the desired ester product [2] [4].

The fundamental reaction can be represented as:

HOOC-(CH₂)₈-COOH + 2 C₄H₉OH → C₄H₉OOC-(CH₂)₈-COOC₄H₉ + 2 H₂O

Traditional catalytic systems employed in dibutyl sebacate synthesis include concentrated sulfuric acid, hydrochloric acid in organic solvents, and various Lewis acid catalysts [1] [5]. Concentrated sulfuric acid remains widely utilized due to its strong Brønsted acidity and ability to protonate the carbonyl oxygen effectively [1] [6]. The reaction typically requires temperatures ranging from 100-150°C with reaction times extending from 4-8 hours to achieve yields of 85-95% [7] [6].

Alternative catalytic approaches include the use of cupric sulfate as a Lewis acid catalyst, which has demonstrated high catalytic activity with esterification yields reaching 97.23% under optimized conditions of 0.05 mol sebacic acid, 3.0 g catalyst loading, 4:1 molar ratio of alcohol to acid, and 3-hour reaction time at elevated temperatures [8]. The cupric sulfate system offers advantages including high catalytic activity, reduced catalyst quantity requirements, and lower production costs compared to traditional acid catalysts [8].

Role of Ionic Liquid Catalysts in Reaction Efficiency

Ionic liquid catalysts have emerged as highly effective alternatives to conventional acid catalysts, offering superior reaction efficiency and simplified product separation [1] [9]. The triethylamine-sulfuric acid ionic liquid system represents a particularly promising catalytic approach, demonstrating exceptional performance in dibutyl sebacate synthesis [1] [9]. This protic ionic liquid system functions through a dual mechanism, serving both as a catalyst and as a water-absorbing agent that facilitates equilibrium displacement toward product formation [1] [9].

The triethylamine-sulfuric acid ionic liquid catalyst achieves remarkable yields of 98-100% under optimized conditions, representing a significant improvement over traditional catalytic systems [1] [9]. The catalyst loading studies demonstrate that both 15 mol% and 30 mol% catalyst concentrations relative to sebacic acid achieve similarly high yields, with 15 mol% representing the economically optimal loading [1] [9]. The ionic liquid system exhibits superior catalytic activity, enabling complete conversion at moderate temperatures of 90°C within 60 minutes, compared to the 120 minutes required at 110°C for maximum yield [1] [9].

The mechanism of ionic liquid catalysis involves the formation of a two-phase system where the ionic liquid catalyst and water remain immiscible with dibutyl sebacate, enabling straightforward product separation [1] [9]. This phase behavior eliminates the need for complex separation procedures and allows for efficient catalyst recovery and reuse [1] [9]. The water absorption capacity of the ionic liquid system serves to continuously remove the reaction byproduct, effectively driving the equilibrium toward ester formation and minimizing reverse hydrolysis reactions [1] [9].

Comparative studies of various ionic liquid systems reveal that Brønsted acidic ionic liquids formed from tertiary amines and sulfonic acids demonstrate excellent catalytic performance in Fischer esterification reactions [10] [11]. The acidic ionic liquid systems provide multiple advantages including high selectivity, recyclability, and reduced environmental impact compared to traditional mineral acid catalysts [10] [11]. However, evaluation studies indicate that while ionic liquid catalysts offer enhanced reaction control and separation efficiency, traditional mineral acids may remain more economically viable for large-scale industrial applications [11].

Solvent Selection and Phase Separation Dynamics

Solvent selection plays a critical role in optimizing Fischer esterification reactions, influencing both reaction kinetics and product separation efficiency [12]. The choice of solvent system significantly impacts the reaction rate, equilibrium position, and ease of product isolation [12]. Protic solvents enhance reaction rates by stabilizing the protonated carboxylic acid intermediate, while aprotic solvents may reduce reaction rates but can improve selectivity [12]. Non-polar solvents facilitate ester product separation and can be employed in conjunction with Dean-Stark apparatus for continuous water removal [12] [13].

Traditional solvent systems for dibutyl sebacate synthesis include benzene as a water-carrying agent, which enables azeotropic removal of reaction water and shifts the equilibrium toward product formation [8] [14]. The use of benzene in combination with concentrated hydrochloric acid has been demonstrated to produce dibutyl sebacate with yields of 90-95% under reflux conditions [6] [5]. Alternative solvents such as toluene and hexane have been employed to facilitate Dean-Stark distillation for water removal [13] [15].

Phase separation dynamics become particularly important when employing ionic liquid catalytic systems [16] [17]. The immiscibility of ionic liquid catalysts with ester products creates a natural phase separation that simplifies product isolation and enables catalyst recovery [1] [9]. This phase behavior is attributed to the hydrophilic nature of the ionic liquid catalyst contrasting with the hydrophobic character of the dibutyl sebacate product [1] [9]. Studies of sulfonic acid-functionalized ionic liquid catalysts demonstrate that appropriate catalyst design enables control of phase behavior with both reactants and products [16].

The formation of reverse micelles in surfactant-catalyzed esterification systems provides an interesting approach to phase separation management [18]. Surfactant catalysts such as dodecylbenzene sulfonic acid can form reverse micelles that automatically separate water produced during esterification from the product ester, eliminating the need for external water removal equipment [18]. This self-separating behavior occurs due to the hydrophobic nature of the continuous substrate phase and the hydrophilicity of the micelle interior [18].

Optimization of Synthesis Parameters

Temperature and Time Dependence in Yield Maximization

Temperature optimization represents a critical factor in maximizing dibutyl sebacate yields while maintaining economic process viability [1] [9] [19]. Systematic studies of temperature effects reveal a strong dependence of reaction conversion on thermal conditions, with temperatures below 70°C resulting in unfavorable reaction kinetics and significantly reduced yields [1] [9]. The temperature range of 90-110°C represents the optimal window for dibutyl sebacate synthesis, providing the necessary activation energy for efficient esterification while avoiding excessive byproduct formation [1] [9].

Detailed kinetic studies demonstrate that reaction rates increase substantially with temperature elevation, following Arrhenius behavior with activation energies typically ranging from 50-75 kJ/mol for acid-catalyzed esterification reactions [20] [21]. At 50°C, the reaction exhibits sluggish kinetics with minimal conversion even after extended reaction times [1] [9]. Increasing the temperature to 70°C provides moderate improvement, but yields remain suboptimal [1] [9]. The transition to 90°C represents a critical threshold where reaction rates increase dramatically, enabling yields exceeding 90% within 60 minutes under optimized conditions [1] [9].

The temperature-time relationship reveals interesting optimization opportunities, with 110°C enabling complete conversion (100% yield) within 120 minutes, while 90°C achieves greater than 90% yield in the same timeframe [1] [9] [19]. This temperature-time trade-off allows for process optimization based on energy costs and production requirements. Higher temperatures reduce reaction times but increase energy consumption and potential for side reactions, while moderate temperatures extend reaction times but provide better process control [20].

Time dependence studies indicate that reaction conversion follows pseudo-first-order kinetics when excess alcohol is employed [21] [22]. Initial reaction rates are highest, with conversion slowing as the system approaches equilibrium [23]. The use of water removal techniques or ionic liquid catalysts that absorb reaction water can maintain high reaction rates throughout the process duration [1] [9]. Optimal reaction times typically range from 1-3 hours depending on temperature and catalyst system, with extended reaction times providing diminishing returns in yield improvement [1] [9] [24].

Molar Ratio Effects of n-Butanol to Sebacic Acid

The molar ratio of n-butanol to sebacic acid represents a fundamental optimization parameter that directly influences reaction equilibrium and product yield [1] [9] [14]. Since Fischer esterification is a reversible equilibrium reaction, excess alcohol serves to drive the reaction toward ester formation according to Le Châtelier's principle [23] [25]. Systematic studies of molar ratio effects reveal that stoichiometric ratios (2:1 butanol to sebacic acid for complete diesterification) provide insufficient driving force for high conversion [1] [9].

Experimental investigations demonstrate that a 2:1 molar ratio of n-butanol to sebacic acid results in lower conversion rates due to equilibrium limitations [1] [9]. Increasing the ratio to 4:1 provides significant improvement in conversion and represents a practical compromise between raw material consumption and yield optimization [1] [9] [14]. Further increase to a 6:1 ratio has been identified as the most prospective condition, achieving maximum yields while maintaining economic viability [1] [9].

The economic optimization of molar ratios requires consideration of both raw material costs and separation requirements [14] [25]. Excess n-butanol must be recovered through distillation, adding to process complexity and energy requirements [14]. However, the improved yields achieved with higher ratios often justify the additional separation costs. Industrial practice typically employs ratios ranging from 4:1 to 6:1 based on overall process economics [14] [26].

The selection of n-butanol excess also influences reaction kinetics, with higher alcohol concentrations providing faster initial reaction rates [21] [22]. This kinetic enhancement occurs because alcohol concentration directly affects the nucleophilic attack step in the Fischer esterification mechanism [2] [3]. Process optimization studies indicate that 4:1 molar ratios provide the optimal balance between conversion efficiency and economic considerations for most industrial applications [14] [22].

Scalability and Industrial Manufacturing Processes

Industrial scalability of dibutyl sebacate synthesis has been successfully demonstrated from laboratory scale through kilogram-scale production, confirming the viability of the developed synthesis methodologies for commercial implementation [1] [27] [28]. The scale-up process requires careful consideration of heat and mass transfer limitations, catalyst distribution, and product separation efficiency as production volumes increase [29] [30].

Laboratory-scale synthesis typically employs 2-10 g of sebacic acid and enables detailed optimization of reaction parameters under controlled conditions [1] [9]. These small-scale studies provide yields of 95-100% and serve as the foundation for process development [1]. Pilot-scale operations utilizing 100-500 g of sebacic acid maintain yields of 95-98% while identifying potential scale-up challenges such as mixing efficiency and temperature control [24] [29].

Kilogram-scale production represents a critical milestone in industrial development, with demonstrated yields of 98-100% confirming that the optimized synthesis conditions translate effectively to larger scales [1] [28]. The successful kilogram-scale synthesis employs the triethylamine-sulfuric acid ionic liquid catalyst system under optimized conditions of 90°C, 15 mol% catalyst loading, 4:1 butanol to sebacic acid ratio, and 2-hour reaction time [1] [28]. This scale-up achievement validates the industrial potential of the developed methodology [1] [28].

Industrial-scale manufacturing processes typically achieve yields of 90-95% due to the practical constraints of large-scale operations, including heat transfer limitations and mixing efficiency considerations [29] [31]. Commercial production employs continuous or batch reactor systems designed to optimize heat and mass transfer while maintaining product quality [7] [32]. Industrial plants incorporate sophisticated separation and purification systems to achieve product purities of 96.5-99% as determined by gas chromatography [1] [29].

The economic viability of industrial dibutyl sebacate production depends critically on raw material costs, with n-butanol and sebacic acid representing the major cost components [7] [32] [29]. Energy requirements for heating and separation operations contribute significantly to production costs, making process optimization essential for commercial competitiveness [29] [31]. Catalyst recovery systems, particularly for ionic liquid catalysts, provide important economic advantages through reduced catalyst consumption and environmental impact [1] [9] [29].

Melting Point, Boiling Point, and Glass Transition Analysis

Dibutyl sebacate demonstrates well-defined thermal transition behaviors that are critical for its applications as a plasticizer. The melting point of dibutyl sebacate is consistently reported across multiple sources, with values ranging from -10°C to -15°C [1] [2] [3] [4]. The most frequently cited melting point is -10°C, as reported by both the Hazardous Substances Data Bank and Tokyo Chemical Industry [1] [2]. This low melting point indicates that dibutyl sebacate remains in liquid form under normal ambient conditions, which is advantageous for its processing and application as a plasticizer.

The boiling point of dibutyl sebacate shows slight variations depending on atmospheric pressure conditions. Under standard atmospheric pressure (760 mmHg), the boiling point ranges from 344.5°C to 351.33°C [1] [2]. The European Chemicals Agency database reports a boiling point of 344.5°C at 1013 hPa, while other sources cite values of 345°C and 351.33°C [1] [2]. Under reduced pressure conditions, the boiling point is significantly lower, with values of 178-179°C at 3 mmHg and 180°C at 3 mmHg reported in the literature [5] [6].

Glass transition analysis reveals that dibutyl sebacate exhibits excellent plasticizing efficiency when incorporated into polymer matrices. In ethylcellulose systems, the glass transition temperature of the plasticized polymer is reduced to approximately 35°C when dibutyl sebacate is used at 40% weight concentration relative to the polymer [7]. This significant reduction in glass transition temperature demonstrates the effectiveness of dibutyl sebacate in enhancing polymer flexibility and processability.

| Property | Value | Pressure/Conditions | Source |

|---|---|---|---|

| Melting Point | -10°C | Atmospheric | HSDB, TCI [1] [2] |

| Melting Point | -11°C | Atmospheric | Avantor [8] |

| Melting Point | -15°C | Atmospheric | East Harbour [4] |

| Boiling Point | 344.5°C | 1013 hPa | ECHA [3] |

| Boiling Point | 345°C | 760 mmHg | TCI [2] |

| Boiling Point | 351.33°C | 760 mmHg | Integrate Chem [1] |

| Boiling Point | 178-179°C | 3 mmHg | Literature [5] |

| Glass Transition (Plasticized EC) | 35°C | 40% w/w DBS | Freund Global [7] |

Flammability and Auto-Ignition Profiles

The flammability characteristics of dibutyl sebacate are well-documented and indicate moderate fire hazard properties. The flash point of dibutyl sebacate varies across different testing methods and sources, with values ranging from 157.45°C to 190°C [1] [2] [3]. The Toledo Composition of Components method yields a flash point of 157.45°C, while the Pensky-Martens closed cup method reports higher values of 186°C and 190°C [1] [2] [3].

Auto-ignition temperature represents a critical safety parameter for dibutyl sebacate. Multiple independent sources consistently report the auto-ignition temperature as 365°C at standard atmospheric pressure [3] [9] [10]. This relatively high auto-ignition temperature indicates that dibutyl sebacate requires significant thermal energy to undergo spontaneous combustion, contributing to its safety profile in industrial applications.

The compound is classified as combustible but not readily flammable, as noted in several safety data sheets [3] [11]. Under fire conditions, dibutyl sebacate may produce hazardous decomposition products, primarily carbon oxides [4]. The material does not exhibit explosive properties and is not considered an oxidizing agent [3] [4].

| Property | Value | Test Method | Source |

|---|---|---|---|

| Flash Point | 157.45°C | TCC | Integrate Chem [1] |

| Flash Point | 186°C | PMCC | Chemos [3] |

| Flash Point | 190°C | COC | TCI [2] |

| Auto-ignition Temperature | 365°C | Standard | Multiple sources [3] [9] [10] |

| Flammability Classification | Combustible | - | Safety data sheets [3] [11] |

| Explosive Properties | None | - | ECHA [3] |

Solubility and Partition Coefficients

Hydrophobic Interactions in Aqueous Systems

Dibutyl sebacate exhibits pronounced hydrophobic characteristics, as evidenced by its extremely limited water solubility. The aqueous solubility of dibutyl sebacate varies significantly across different measurement methods and conditions, with reported values ranging from less than 0.05 mg/L to 50 mg/L [12] [2] [3] [10]. The most conservative and frequently cited value is 40 mg/L at 20°C, as reported by the Hazardous Substances Data Bank and corroborated by multiple chemical suppliers [2] [13].

The hydrophobic nature of dibutyl sebacate is quantified by its octanol-water partition coefficient (Kow), which demonstrates strong preference for organic phases over aqueous environments. The logarithmic octanol-water partition coefficient (log Kow) is consistently reported as 6.3 across multiple sources [14] [4] [15], with some predictive models suggesting values of 6.01 [15]. This high log Kow value indicates that dibutyl sebacate partitions preferentially into lipophilic environments, making it approximately 2 million times more soluble in octanol than in water.

The soil organic carbon-water partition coefficient (log Koc) is reported as 3.585 by the European Chemicals Agency [3], while other sources cite a Koc value of 6070 L/kg [15]. These values indicate strong adsorption to organic matter in soil systems, suggesting limited mobility in environmental matrices.

| Parameter | Value | Temperature | Source |

|---|---|---|---|

| Water Solubility | 40 mg/L | 20°C | HSDB/TCI [2] [13] |

| Water Solubility | <0.05 mg/L | 20°C | Chemos [3] |

| Water Solubility | 0.00005 g/L | 20°C | Sigma-Aldrich [10] |

| Log Kow | 6.3 | - | Multiple sources [14] [4] [15] |

| Log Kow | 6.01 | - | CPSC (predicted) [15] |

| Log Koc | 3.585 | - | ECHA [3] |

| Koc | 6070 L/kg | - | CPSC [15] |

Compatibility with Organic Solvents and Polymers

Dibutyl sebacate demonstrates excellent compatibility with a wide range of organic solvents and polymer systems. The compound is readily soluble in common organic solvents including ethanol, acetone, diethyl ether, toluene, and hexane [1] [12] [2]. This broad solubility profile facilitates its incorporation into various formulation systems and processing applications.

The compatibility of dibutyl sebacate with polymer matrices is exceptional, particularly for cellulose derivatives and vinyl polymers. Comprehensive compatibility studies have documented excellent performance with polyvinyl chloride, polyvinyl butyral, cellulose acetate butyrate, cellulose acetate propionate, ethyl cellulose, polystyrene, and synthetic rubbers including nitrile rubber and neoprene [16] [17] [18]. The Hansen solubility parameters for dibutyl sebacate (δd = 16.7 MPa^0.5, δp = 4.5 MPa^0.5, δh = 4.1 MPa^0.5) closely match those of polyvinyl chloride (δd = 16.8 MPa^0.5, δp = 8.9 MPa^0.5, δh = 6.1 MPa^0.5), with differences less than 5 MPa^0.5 indicating excellent solubility [19].

The compatibility extends to specialized polymer applications, including food packaging materials, medical devices, and pharmaceutical formulations. Dibutyl sebacate receives Food and Drug Administration clearances for use in food contact applications and is approved for pharmaceutical excipient applications [6]. The compound maintains stability and performance across a broad temperature range, making it suitable for applications requiring both low-temperature flexibility and thermal stability.

| Solvent/Polymer | Compatibility | Application Notes | Source |

|---|---|---|---|

| Ethanol | Excellent | General solvent | Multiple [1] [12] [2] |

| Acetone | Excellent | Processing solvent | Multiple [1] [12] [2] |

| Toluene | Excellent | Coating applications | Multiple [1] [12] [2] |

| Hexane | Excellent | Extraction solvent | ChemicalBook [12] |

| PVC | Excellent | Low migration plasticizer | ChemCeed [18] |

| Ethyl Cellulose | Excellent | Film coating | ChemCeed [18] |

| Nitrile Rubber | Excellent | Oil resistance | ChemCeed [18] |

| Neoprene | Excellent | Chemical resistance | ChemCeed [18] |

Rheological and Mechanical Properties

Viscosity-Temperature Relationships

The viscosity characteristics of dibutyl sebacate demonstrate temperature-dependent behavior typical of organic liquids. At 25°C, the kinematic viscosity is reported as 8.4 mm²/s by multiple sources [3] [10], while dynamic viscosity measurements yield values of 7-9 centipoise under similar conditions [12] [20]. Temperature coefficient studies indicate that viscosity decreases with increasing temperature, with kinematic viscosity reducing to 5.71 mm²/s at 40°C [10].

The viscosity-temperature relationship follows typical organic liquid behavior, with the compound maintaining fluid characteristics across a broad temperature range. At reduced temperatures approaching the melting point, viscosity increases significantly, though the compound remains processable due to its low melting point of -10°C [1] [2]. This temperature-dependent viscosity profile is advantageous for processing applications, allowing for reduced viscosity during high-temperature processing while maintaining appropriate flow characteristics at operating temperatures.

Rheological measurements under controlled conditions demonstrate that dibutyl sebacate exhibits Newtonian fluid behavior under typical processing conditions. The shear rate independence of viscosity makes it suitable for applications involving varying shear conditions, such as extrusion processing and coating applications [21] [19].

| Property | Value | Temperature | Source |

|---|---|---|---|

| Kinematic Viscosity | 8.4 mm²/s | 25°C | Chemos/Sigma-Aldrich [3] [10] |

| Kinematic Viscosity | 5.71 mm²/s | 40°C | Sigma-Aldrich [10] |

| Kinematic Viscosity | 4-7 mm²/s | 25°C | East Harbour [4] |

| Dynamic Viscosity | 9 mPa·s | 25°C | Palmer Holland [20] |

| Dynamic Viscosity | 7 cp | 25°C | ChemicalBook [12] |

| Viscosity Behavior | Newtonian | - | Multiple sources [21] [19] |

Plasticization Efficiency in Polymer Matrices

Dibutyl sebacate demonstrates exceptional plasticization efficiency across multiple polymer systems, with particular effectiveness in polyvinyl chloride matrices. Comprehensive mechanical testing of dibutyl sebacate-plasticized polyvinyl chloride reveals superior performance characteristics compared to conventional phthalate plasticizers. The plasticized material achieves tensile extension values of 350% and breaking stress of 15.7 MPa, indicating excellent flexibility and mechanical strength [19].

The plasticization efficiency is quantified through multiple performance metrics. Shore A hardness measurements yield values of 80.2 for dibutyl sebacate-plasticized polyvinyl chloride, indicating optimal balance between flexibility and structural integrity [19]. Plasticizer migration studies demonstrate exceptional retention characteristics, with only 12.78% migration after 28 days of testing according to EN ISO 177:2017 standards, significantly outperforming conventional phthalate plasticizers [19].

Molecular dynamics simulations confirm that dibutyl sebacate achieves plasticization effectiveness comparable to di-2-ethylhexyl phthalate in terms of Young's modulus reduction [22]. The plasticizer effectively reduces the glass transition temperature of polymer matrices, with reductions of approximately 100 K observed in polyvinyl chloride systems [22]. This dramatic reduction in glass transition temperature facilitates processing at lower temperatures while maintaining material performance characteristics.

The mechanism of plasticization involves van der Waals forces, hydrogen bonding, and electrostatic interactions between the ester groups of dibutyl sebacate and the polymer backbone [19]. The branched molecular structure provides optimal free volume enhancement while maintaining compatibility with the polymer matrix. Low-temperature performance studies demonstrate superior flexibility retention compared to phthalate plasticizers, making dibutyl sebacate particularly suitable for applications requiring cold-weather performance [18] [6].

| Performance Metric | DBS Value | Comparison Standard | Test Method | Source |

|---|---|---|---|---|

| Tensile Extension | 350% | Superior to phthalates | Tensile testing | Royal Society [19] |

| Breaking Stress | 15.7 MPa | Superior to phthalates | Tensile testing | Royal Society [19] |

| Shore A Hardness | 80.2 | Optimal balance | Shore durometer | Royal Society [19] |

| Plasticizer Migration | 12.78% (28 days) | Lower than DEHT | EN ISO 177:2017 | Royal Society [19] |

| Glass Transition Reduction | ~100 K | Comparable to DEHP | DSC analysis | PMC [22] |

| Young's Modulus Reduction | Comparable to DEHP | MD simulation reference | Molecular dynamics | PMC [22] |

| Low Temperature Performance | Excellent | Superior to phthalates | Cold testing | ChemCeed [18] |

Purity

Physical Description

Colorless oily liquid; [ICSC] Odorless; [HSDB]

COLOURLESS OILY LIQUID.

colourless to oily liquid; fruity but very mild odour with a very faint fruity oily taste

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

211.00 to 212.00 °C. @ 11.00 mm Hg

344-345 °C

Flash Point

167 °C

Heavy Atom Count

Vapor Density

Relative vapor density (air = 1): 10.8

Density

Relative density (water = 1): 0.9

0.936-0.940 (20°)

Odor

Decomposition

Appearance

Melting Point

12 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 324 of 463 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 139 of 463 companies with hazard statement code(s):;

H315 (98.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.84%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.69X10-6 mm Hg @ 25 °C

Pictograms

Irritant

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives -> Flavoring Agents

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Film forming; Skin conditioning; Plasticiser; Hair conditioning; Emollient

Plastics -> Polymer Type -> PUR; PVC (soft)

Plastics -> Plasticisers

Methods of Manufacturing

General Manufacturing Information

Plastics Product Manufacturing

Synthetic Rubber Manufacturing

Plastics Material and Resin Manufacturing

Pharmaceutical and Medicine Manufacturing

Printing Ink Manufacturing

Decanedioic acid, 1,10-dibutyl ester: ACTIVE

REPORTED USES: NON-ALCOHOLIC BEVERAGES 1.0-5.0; ICE CREAM, ICES, ETC 2.0-5.0 PPM; CANDY 15 PPM; BAKED GOODS 15 PPM.

DIBUTYL SEBACATE IS A VERY GOOD PLASTICIZER FOR POLYVINYL CHLORIDE, TO WHICH IT IMPARTS EXCELLENT LOW-TEMPERATURE RESISTANCE, FLEXIBILITY BEING RETAINED OVER WIDE TEMP RANGE.

IT IS...PLASTICIZER OF CHOICE FOR CELLULOSE ACETOBUTYRATE, POLYVINYL BUTYRAL, RUBBER HYDROCHLORIDE, & POLYVINYLIDENE CHLORIDE. IT IS EQUALLY COMPATIBLE WITH NITROCELLULOSE, ETHYL CELLULOSE, POLYSTYRENE, & MANY SYNTHETIC RUBBERS.

...ITS USE IN FOOD-PACKAGING INDUSTRY IS AUTHORIZED IN FRANCE, US, & ITALY.

Analytic Laboratory Methods

GAS-CHROMATOGRAPHIC DETERMINATION OF DIBUTYL SEBACATE IN AIR OF INDUSTRIAL PREMISES.

Dates

2: David SR, Malek N, Mahadi AH, Chakravarthi S, Rajabalaya R. Development of controlled release silicone adhesive-based mupirocin patch demonstrates antibacterial activity on live rat skin against Staphylococcus aureus. Drug Des Devel Ther. 2018 Mar 8;12:481-494. doi: 10.2147/DDDT.S146549. eCollection 2018. PubMed PMID: 29563773; PubMed Central PMCID: PMC5848847.

3: Mazzoni C, Tentor F, Strindberg SA, Nielsen LH, Keller SS, Alstrøm TS, Gundlach C, Müllertz A, Marizza P, Boisen A. From concept to in vivo testing: Microcontainers for oral drug delivery. J Control Release. 2017 Dec 28;268:343-351. doi: 10.1016/j.jconrel.2017.10.013. Epub 2017 Oct 18. PubMed PMID: 29054373.

4: Yehia AM, Arafa RM, Abbas SS, Amer SM. Stability Study and Kinetic Monitoring of Cefquinome Sulfate Using Cyclodextrin-Based Ion-Selective Electrode: Application to Biological Samples. J AOAC Int. 2016 Jan-Feb;99(1):73-81. doi: 10.5740/jaoacint.15-0185. Epub 2016 Jan 28. PubMed PMID: 26822094.

5: Hart MB, Sivaprakasam V, Eversole JD, Johnson LJ, Czege J. Optical measurements from single levitated particles using a linear electrodynamic quadrupole trap. Appl Opt. 2015 Nov 1;54(31):F174-81. doi: 10.1364/AO.54.00F174. PubMed PMID: 26560606.

6: Frederiksen K, Guy RH, Petersson K. Formulation considerations in the design of topical, polymeric film-forming systems for sustained drug delivery to the skin. Eur J Pharm Biopharm. 2015 Apr;91:9-15. doi: 10.1016/j.ejpb.2015.01.002. Epub 2015 Jan 14. PubMed PMID: 25595740.

7: Do MP, Neut C, Delcourt E, Seixas Certo T, Siepmann J, Siepmann F. In situ forming implants for periodontitis treatment with improved adhesive properties. Eur J Pharm Biopharm. 2014 Oct;88(2):342-50. doi: 10.1016/j.ejpb.2014.05.006. Epub 2014 May 14. PubMed PMID: 24833006.

8: Arvand M, Samie HA. A biomimetic potentiometric sensor based on molecularly imprinted polymer for the determination of memantine in tablets. Drug Test Anal. 2013 Jun;5(6):461-7. doi: 10.1002/dta.371. Epub 2012 Apr 18. PubMed PMID: 22514137.

9: Tang X, Tai LY, Yang XG, Chen F, Xu HM, Pan WS. In vitro and in vivo evaluation of gliclazide push-pull osmotic pump coated with aqueous colloidal polymer dispersions. Drug Dev Ind Pharm. 2013 Jan;39(1):67-76. doi: 10.3109/03639045.2012.657646. Epub 2012 Feb 17. PubMed PMID: 22339718.

10: Flores-Céspedes F, Figueredo-Flores CI, Daza-Fernández I, Vidal-Peña F, Villafranca-Sánchez M, Fernández-Pérez M. Preparation and characterization of imidacloprid lignin-polyethylene glycol matrices coated with ethylcellulose. J Agric Food Chem. 2012 Feb 1;60(4):1042-51. doi: 10.1021/jf2037483. Epub 2012 Jan 18. PubMed PMID: 22224401.

11: Chapman J, Regan F. Sebacic and succinic acid derived plasticised PVC for the inhibition of biofouling in its initial stages. J Appl Biomater Biomech. 2011 Sep-Dec;9(3):176-84. doi: 10.5301/JABB.2011.8787. PubMed PMID: 22139757.

12: Uchimaru M, Sakai T, Moroi R, Shiota S, Shibata Y, Deguchi M, Sakai H, Yamashita Y, Terada Y. Antimicrobial and antifungal effects of tissue conditioners containing a photocatalyst. Dent Mater J. 2011;30(5):691-9. Epub 2011 Sep 23. PubMed PMID: 21946490.

13: Abounassif MA, Al-Omar MA, Amr AG, Mostafa GA. PVC membrane sensor for potentiometric determination of iron (II) in some pharmaceutical formulations based on a new neutral ionophore. Drug Test Anal. 2011 Jun;3(6):373-9. doi: 10.1002/dta.231. Epub 2010 Dec 29. PubMed PMID: 21698780.

14: Quinten T, De Beer T, Onofre FO, Mendez-Montealvo G, Wang YJ, Remon JP, Vervaet C. Sustained-release and swelling characteristics of xanthan gum/ethylcellulose-based injection moulded matrix tablets: in vitro and in vivo evaluation. J Pharm Sci. 2011 Jul;100(7):2858-70. doi: 10.1002/jps.22480. Epub 2011 Jan 19. PubMed PMID: 21254067.

15: Mundada A, Satturwar P, Fulzele S, Joshi S, Dorle A. Characterization and evaluation of novel film forming polymer for drug delivery. Iran J Pharm Res. 2011 Winter;10(1):35-42. PubMed PMID: 24363678; PubMed Central PMCID: PMC3869594.

16: Ketjinda W, Sinchaipanid N, Limsuwan P, Leuenberger H, Mitrevej A. Development of push-pull osmotic tablets using chitosan-poly(acrylic acid) interpolymer complex as an osmopolymer. AAPS PharmSciTech. 2011 Mar;12(1):132-40. doi: 10.1208/s12249-010-9572-z. Epub 2010 Dec 23. PubMed PMID: 21181509; PubMed Central PMCID: PMC3066366.

17: Sogol K, Ismaeil H. Mechanical influence of static versus dynamic loadings on parametrical analysis of plasticized ethyl cellulose films. Int J Pharm. 2011 Apr 15;408(1-2):1-8. doi: 10.1016/j.ijpharm.2010.11.031. Epub 2010 Nov 21. PubMed PMID: 21095223.

18: Fadda HM, Khanna M, Santos JC, Osman D, Gaisford S, Basit AW. The use of dynamic mechanical analysis (DMA) to evaluate plasticization of acrylic polymer films under simulated gastrointestinal conditions. Eur J Pharm Biopharm. 2010 Nov;76(3):493-7. doi: 10.1016/j.ejpb.2010.08.007. Epub 2010 Aug 26. PubMed PMID: 20800682.

19: Quinten T, De Beer T, Almeida A, Vlassenbroeck J, Van Hoorebeke L, Remon JP, Vervaet C. Development and evaluation of injection-molded sustained-release tablets containing ethylcellulose and polyethylene oxide. Drug Dev Ind Pharm. 2011 Feb;37(2):149-59. doi: 10.3109/03639045.2010.498426. Epub 2010 Jul 8. PubMed PMID: 20615154.

20: Sannino A. Development of a gas chromatographic/mass spectrometric method for determination of phthalates in oily foods. J AOAC Int. 2010 Jan-Feb;93(1):315-22. PubMed PMID: 20334193.